Cas no 85642-13-3 (BOC-ALA-NH2)

BOC-ALA-NH2 structure
BOC-ALA-NH2 structure
Product Name:BOC-ALA-NH2
CAS番号:85642-13-3
MF:C8H16N2O3
メガワット:188.224242210388
MDL:MFCD03701447
CID:60903
PubChem ID:7015295
Update Time:2024-10-26

BOC-ALA-NH2 化学的及び物理的性質

名前と識別子

    • Boc-L-alanine amide
    • Boc-Ala-NH2
    • N-tert-Butoxycarbonyl-L-alanine amide
    • Boc-Beta-ala-NH2
    • N-Boc-L-alaninamide
    • tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate
    • 2-(tert-butoxycarbonylamino)propionamide
    • AmbotzBAA5310
    • BocNH-Ala-NH2
    • N-(tert-butoxycarbonyl)lalanine amide
    • N-(tert-butoxycarbonyl)-S-alaninamide
    • NH2-Ala-NHBoc
    • 1,1-Dimethylethyl N-[(1S)-2-amino-1-methyl-2-oxoethyl]carbamate (ACI)
    • Carbamic acid, (2-amino-1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • Carbamic acid, [(1S)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
    • ((S)-1-Carbamoylethyl)carbamic acid tert-butyl ester
    • Boc-L-alaninamide
    • N-(tert-Butoxycarbonyl)alaninamide
    • tert-Butyl ((1S)-2-amino-1-methyl-2-oxoethyl)carbamate
    • tert-Butyl ((S)-1-amino-1-oxopropan-2-yl)carbamate
    • tert-Butyl N-((1S)-2-amino-1-methyl-2-oxoethyl)carbamate
    • tert-Butyl N-[(1S)-2-amino-1-methyl-2-oxo-ethyl]carbamate
    • 85642-13-3
    • tert-Butyl[(1S)-2-amino-1-methyl-2-oxoethyl]carbamate
    • (S)-tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate
    • SCHEMBL1888284
    • (S)-Boc-alaninamide
    • tert-butyl N-[(1S)-1-carbamoylethyl]carbamate
    • N-(tert-Butoxycarbonyl)alaninamide; tert-Butyl ((S)-1-amino-1-oxopropan-2-yl)carbamate 98%
    • I10616
    • MFCD03701447
    • DS-13418
    • DTXSID40426725
    • tert-butyl(1S)-2-amino-1-methyl-2-oxoethylcarbamate
    • CS-0008349
    • N-t-Butyloxycarbonyl-L-alanine amide
    • GZKKSKKIABUUCX-YFKPBYRVSA-N
    • Carbamic acid, [(1S)-2-amino-1-methyl-2-oxoethyl]-, 1,1-dimethylethylester
    • tert-butyl (1S)-2-amino-1-methyl-2-oxoethylcarbamate
    • AKOS016842884
    • (S)-tert-butyl 1-amino-1-oxopropan-2-ylcarbamate
    • EN300-133933
    • tert-Butyl [(1S)-2-amino-1-methyl-2-oxoethyl]carbamate
    • ((S)-1-carbamoyl-ethyl)carbamic acid tert-butyl ester
    • BOC-ALA-NH2
    • MDL: MFCD03701447
    • インチ: 1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m0/s1
    • InChIKey: GZKKSKKIABUUCX-YFKPBYRVSA-N
    • ほほえんだ: N([C@@H](C)C(=O)N)C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 188.11600
  • どういたいしつりょう: 188.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 5
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.081
  • ふってん: 343.1 °C at 760 mmHg
  • フラッシュポイント: 161.3 °C
  • 屈折率: 1.463
  • すいようせい: Soluble in water or 1% acetic acid.
  • PSA: 81.42000
  • LogP: 1.47610

BOC-ALA-NH2 セキュリティ情報

BOC-ALA-NH2 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

BOC-ALA-NH2 価格詳細 >>

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BOC-ALA-NH2 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues
Wahyudi, Hendra; et al, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

合成方法 2

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water ;  16 - 18 h, rt
2.1 Reagents: Ethyl chloroformate Solvents: Dichloromethane ;  -10 °C
2.2 Reagents: Ammonia Solvents: Dichloromethane
リファレンス
Synthesis of O-Me Ulongamide B and O-Me Ulongamide C, natural modified cyclodepsipeptides
Alvarado, Cuauhtemoc; et al, Synthetic Communications, 2013, 43(7), 993-1006

合成方法 3

はんのうじょうけん
1.1 Solvents: Ethanol ;  75 min, rt
リファレンス
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

合成方法 4

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Ammonia Solvents: Acetonitrile ;  4 - 5 h
リファレンス
A simple synthesis of imide-dipeptides
Ke, Damei; et al, Synlett, 2009, (9), 1506-1510

合成方法 5

はんのうじょうけん
1.1 Solvents: Methanol ,  Benzene ;  30 min, rt
2.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues
Wahyudi, Hendra; et al, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

合成方法 6

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
1.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
2.1 Solvents: Ethanol ;  75 min, rt
リファレンス
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

合成方法 7

はんのうじょうけん
1.1 Reagents: Sulfur dioxide Solvents: Water ;  1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
2.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
2.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
2.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
3.1 Solvents: Ethanol ;  75 min, rt
リファレンス
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

合成方法 8

はんのうじょうけん
1.1 Reagents: Triethylamine ,  PyBOP Solvents: Dimethylformamide ;  0 °C; 17 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
2.2 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
Solid-phase total synthesis of Yaku'amide B enabled by traceless Staudinger ligation
Itoh, Hiroaki ; et al, Angewandte Chemie, 2020, 59(11), 4564-4571

合成方法 9

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; et al, MedChemComm, 2015, 6(2), 300-305

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  -15 °C; 25 min, -15 °C
1.2 Reagents: Ammonia Solvents: Water ;  3 h, 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2 - 3
リファレンス
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids
Camacho, Cristian M.; et al, RSC Advances, 2021, 11(47), 29741-29751

合成方法 11

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Ethyl chloroformate Solvents: Tetrahydrofuran ;  20 min, -10 °C
1.2 Reagents: Ammonia Solvents: Water ;  4 h
リファレンス
Synthesis of Boc-amino tetrazoles derived from α-amino acids
Sureshbabu, Vommina V.; et al, Synthetic Communications, 2009, 39(3), 395-406

合成方法 12

はんのうじょうけん
1.1 Reagents: Pyridine ,  Ammonium carbonate ,  Di-tert-butyl dicarbonate Solvents: 1,4-Dioxane ;  6 h, rt
リファレンス
Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and its analogues
Li, Duo; et al, Youji Huaxue, 2010, 30(2), 238-243

合成方法 13

はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Acetonitrile ;  4 - 5 h
リファレンス
A simple synthesis of imide-dipeptides
Ke, Damei; et al, Synlett, 2009, (9), 1506-1510

合成方法 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Total synthesis of the cyclic dodecapeptides Wewakazole and Wewakazole B
Inman, Martyn; et al, Organic Letters, 2017, 19(13), 3454-3457

合成方法 15

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin
Dexter, Hannah L.; et al, Angewandte Chemie, 2017, 56(11), 3069-3073

合成方法 16

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Methanol ,  Benzene ;  rt; 1 h, rt
2.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; et al, MedChemComm, 2015, 6(2), 300-305

合成方法 17

はんのうじょうけん
1.1 Solvents: Methanol ,  Benzene ,  Hexane ;  rt; 30 min, rt
2.1 Reagents: Ammonium hydroxide Solvents: Methanol ,  Water ;  overnight, rt
リファレンス
Mechanistic Studies of Sanguinamide B Derivatives: A Unique Inhibitor of Eukaryotic Ribosomes
Tantisantisom, Worawan; et al, Organic Letters, 2013, 15(18), 4638-4641

合成方法 18

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ;  rt; 24 h, rt
2.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  24 h, rt
リファレンス
Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library
Xu, Zhigang; et al, Journal of Combinatorial Chemistry, 2010, 12(2), 248-254

合成方法 19

はんのうじょうけん
1.1 Solvents: Chloroform ;  2 d, rt
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 d, rt
3.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
3.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
3.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
4.1 Solvents: Ethanol ;  75 min, rt
リファレンス
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

合成方法 20

はんのうじょうけん
1.1 Reagents: Nitric oxide Solvents: Water ;  -10 °C
2.1 Solvents: Chloroform ;  2 d, rt
3.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 d, rt
4.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
4.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
4.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
5.1 Solvents: Ethanol ;  75 min, rt
リファレンス
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

合成方法 21

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide
2.1 Reagents: Nitric oxide Solvents: Water ;  -10 °C
3.1 Solvents: Chloroform ;  2 d, rt
4.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 d, rt
5.1 Reagents: 1-Hydroxybenzotriazole Solvents: Dichloromethane ;  rt → 0 °C
5.2 Reagents: Dicyclohexylcarbodiimide ;  1 h, 0 °C
5.3 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  1 d, 0 °C
6.1 Solvents: Ethanol ;  75 min, rt
リファレンス
New photoreactive cleavable reagents with trifluoromethyldiazirine group
McHedlidze, M. T.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2003, 29(2), 177-184

合成方法 22

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  2 d, rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water ;  rt
リファレンス
Solid-phase total synthesis of Yaku'amide B enabled by traceless Staudinger ligation
Itoh, Hiroaki ; et al, Angewandte Chemie, 2020, 59(11), 4564-4571

合成方法 23

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ,  Water ;  2 d, rt
1.2 Reagents: Sodium chloride Solvents: Water ;  rt
リファレンス
Solid-phase total synthesis of Yaku'amide B enabled by traceless Staudinger ligation
Itoh, Hiroaki ; et al, Angewandte Chemie, 2020, 59(11), 4564-4571

BOC-ALA-NH2 Raw materials

BOC-ALA-NH2 Preparation Products

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